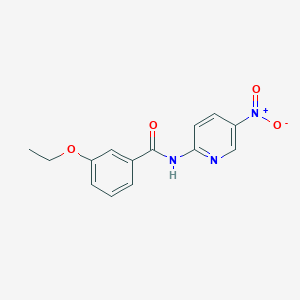![molecular formula C18H20N2O2S B4182598 1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4182598.png)
1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Overview
Description
1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound that features a thienyl group, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multiple steps:
Formation of the Thienyl Ketone: The starting material, 5-methylthiophene, undergoes acylation to form 5-methyl-3-thienyl ketone.
Piperazine Derivative Formation: The thienyl ketone is then reacted with piperazine to form the intermediate compound.
Final Coupling: The intermediate is coupled with 4-bromoacetophenone under Suzuki-Miyaura coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalyst Selection: Using palladium catalysts for the Suzuki-Miyaura coupling.
Solvent Choice: Selecting appropriate solvents such as toluene or dimethylformamide.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE undergoes several types of chemical reactions:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone
- 1-(4-{4-[(5-methyl-3-furyl)carbonyl]-1-piperazinyl}phenyl)ethanone
Uniqueness
1-(4-{4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is unique due to the specific positioning of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-(5-methylthiophene-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-11-16(12-23-13)18(22)20-9-7-19(8-10-20)17-5-3-15(4-6-17)14(2)21/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGYBJBUULRIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-CHLOROPHENOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4182523.png)

![2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4182533.png)

![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B4182554.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182561.png)

![methyl 4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4182576.png)
![4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4182577.png)
![2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide](/img/structure/B4182582.png)

![N-[4-(phenylsulfamoyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4182594.png)
![2-[(2-Phenylbutanoyl)amino]thiophene-3-carboxamide](/img/structure/B4182605.png)
![4-[3-(4-methoxyphenyl)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182611.png)
